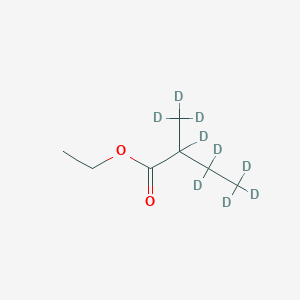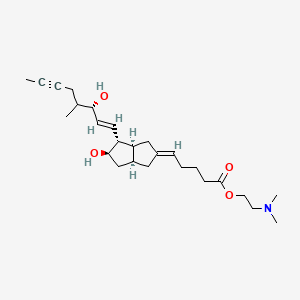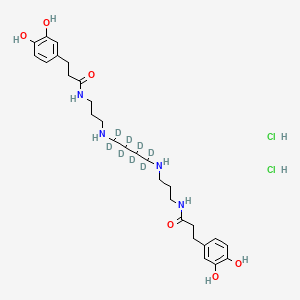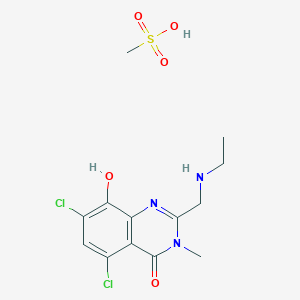
Oseltamivir-d3-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oseltamivir-d3-1 is a deuterium-labeled derivative of oseltamivir, an antiviral medication primarily used to treat and prevent influenza A and B. Oseltamivir functions as a neuraminidase inhibitor, blocking the activity of the viral neuraminidase enzyme, which is essential for the release of new viral particles from infected cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of oseltamivir-d3-1 involves several steps, starting with the synthesis of oseltamivir. One method involves using (1aR, 5aR, 5R)-1-(2-methylpropyl-2-yl)-5-(1-ethylpropoxy)-1a, 2, 5, 5a-tetrahydrobenzo [1, 2] aziridine-3-ethyl formate as the initial raw material. The process includes ring opening and N-acetylation reactions, followed by the removal of tert-butyl and p-methoxybenzyl protecting groups .
Industrial Production Methods: Industrial production of oseltamivir typically involves large-scale synthesis using epoxide derivatives as starting materials. The process includes several steps to ensure high yield and purity, such as the use of mild reaction conditions and efficient removal of impurities .
Chemical Reactions Analysis
Types of Reactions: Oseltamivir-d3-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its antiviral properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include acetonitrile, formic acid, and various catalysts. The reactions are typically carried out under controlled conditions to ensure high efficiency and yield .
Major Products Formed: The major products formed from these reactions include oseltamivir carboxylate, which is the active metabolite of oseltamivir. This metabolite is responsible for the compound’s antiviral activity .
Scientific Research Applications
Oseltamivir-d3-1 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a stable isotope-labeled compound for tracing and quantifying drug metabolism. In biology and medicine, this compound is used to study the pharmacokinetics and pharmacodynamics of oseltamivir, providing valuable insights into its efficacy and safety . Additionally, it has been explored as a potential treatment for COVID-19, although the results have been mixed .
Mechanism of Action
Oseltamivir-d3-1 exerts its effects by inhibiting the activity of the viral neuraminidase enzyme, which is crucial for the release of new viral particles from infected cells. By blocking this enzyme, this compound prevents the spread of the virus within the host, thereby reducing the severity and duration of the infection . The molecular targets involved in this process include the neuraminidase enzyme and its active site, where this compound binds competitively .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to oseltamivir-d3-1 include other neuraminidase inhibitors such as zanamivir and peramivir. These compounds also target the neuraminidase enzyme but differ in their chemical structures and pharmacokinetic properties .
Uniqueness: this compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in pharmacokinetic studies. This feature makes it particularly valuable for research purposes, as it provides more accurate data on the drug’s metabolism and distribution compared to non-labeled compounds .
Properties
Molecular Formula |
C16H28N2O4 |
|---|---|
Molecular Weight |
315.42 g/mol |
IUPAC Name |
2,2,2-trideuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1/i3D3 |
InChI Key |
VSZGPKBBMSAYNT-XWMJHSMOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])COC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)NC(=O)C)OC(CC)CC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)


![[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B12399075.png)



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12399112.png)





